MPT0E014

Description

Overview of Histone Deacetylase (HDAC) Biology and Epigenetic Regulation

Epigenetic regulation refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. nih.govkarger.com A primary mechanism of epigenetic control involves modifications to histone proteins, around which DNA is wrapped to form chromatin. karger.comwikipedia.org Histone acetylation, the process of adding an acetyl group to lysine (B10760008) residues on histone tails, typically leads to a more relaxed chromatin structure, making DNA more accessible to transcription factors and promoting gene expression. wikipedia.orgoecd-ilibrary.org Conversely, histone deacetylation, catalyzed by HDACs, removes these acetyl groups, resulting in condensed chromatin and repressed gene transcription. wikipedia.orgoecd-ilibrary.orgbmglabtech.com

HDACs are essential regulators of this dynamic balance of histone acetylation and deacetylation. wikipedia.orgbmglabtech.comfrontiersin.org Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing numerous cellular processes such as protein-protein interactions, signal transduction, and cytoskeletal organization. bmglabtech.comfrontiersin.orgmdpi.com The intricate regulation of HDAC activity is crucial for maintaining cellular stability and proper gene expression. epigenie.com Perturbations in this regulation are associated with the onset and progression of various diseases. bmglabtech.com

Classification and Functional Significance of HDAC Isoforms (Class I, II, IV) in Cardiovascular Homeostasis

Mammalian HDACs comprise 18 known enzymes, categorized into four classes based on their sequence homology to yeast HDACs and their catalytic mechanisms. frontiersin.orgepigenie.comspandidos-publications.com

Class I HDACs: This class includes HDAC1, HDAC2, HDAC3, and HDAC8. frontiersin.orgoup.come-dmj.orgnih.gov They are primarily located in the nucleus and are generally associated with transcriptional repression. frontiersin.orgoup.com In the context of the heart, Class I HDACs are considered mediators of cardiac hypertrophy. frontiersin.orgoup.com Studies have shown that inhibition of Class I HDACs can control or reduce cardiac hypertrophy and reverse cardiac remodeling. frontiersin.org For example, HDAC1 and HDAC2 have been shown to inhibit cardioprotective and anti-hypertrophic genes. frontiersin.org

Class II HDACs: This class is further subdivided into Class IIa (HDAC4, HDAC5, HDAC7, and HDAC9) and Class IIb (HDAC6 and HDAC10). frontiersin.orgmdpi.comoup.come-dmj.orgnih.gov Class IIa HDACs can shuttle between the nucleus and cytoplasm and are linked with cardiac defects. oup.comnih.gov Unlike Class I HDACs, Class II HDACs are generally regarded as anti-hypertrophic. frontiersin.orgoup.com Knockout studies involving HDAC5 or HDAC9 in cardiomyocytes have shown increased sensitivity to stimuli inducing cardiac hypertrophy. frontiersin.org Class IIb members, such as HDAC6 and HDAC10, are predominantly cytoplasmic. frontiersin.orgmdpi.com

Class IV HDAC: This class contains a single member, HDAC11. frontiersin.orgmdpi.come-dmj.org HDAC11 is predominantly located in the nucleus and shares structural homology with both Class I and II enzymes. frontiersin.orgmdpi.com

The catalytic activity of Class I, II, and IV HDACs is zinc-dependent, while Class III HDACs (sirtuins) are NAD+-dependent. mdpi.comepigenie.comoup.come-dmj.orgnih.gov Maintaining the balance between histone acetyltransferases (HATs) and HDACs is critical for vascular homeostasis. mdpi.com Dysregulation of specific HDAC isoforms has been implicated in various cardiovascular pathologies, including cardiac hypertrophy, heart failure, and atherosclerosis. frontiersin.orgfrontiersin.orgahajournals.orgresearchgate.net

Introduction to MPT0E014 as an Investigational Histone Deacetylase Inhibitor

This compound is an investigational compound that has been identified as a histone deacetylase inhibitor. frontiersin.orgiomcworld.commdpi.comkeyorganics.netgrb.gov.tw Its potential therapeutic utility is being explored, particularly in the context of cardiovascular diseases. researchgate.netiomcworld.commdpi.comresearchgate.netnih.gov

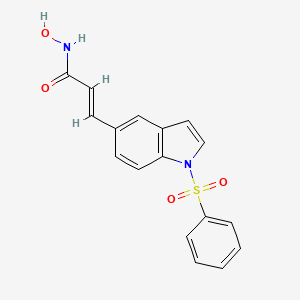

This compound belongs to the chemical class of hydroxamic acid analogues. wikipedia.orgontosight.ai Hydroxamic acids are organic compounds characterized by the presence of a hydroxamic acid functional group (-CONHOH). wikipedia.orgontosight.ai This functional group is known for its ability to chelate metal ions, a property that is leveraged in the mechanism of action of many HDAC inhibitors, as Class I, II, and IV HDACs are zinc-dependent enzymes. mdpi.comoup.come-dmj.orgwikipedia.org The hydroxamic acid moiety can bind to the zinc ion in the active site of these HDACs, thereby inhibiting their deacetylase activity. journalagent.com

Research into HDAC inhibitors has gained significant traction in the field of cardiovascular disease due to the established roles of HDACs in cardiac remodeling, hypertrophy, fibrosis, and inflammation. frontiersin.orgahajournals.orgresearchgate.net Preclinical studies have indicated that HDAC inhibitors can reduce cardiac remodeling and the incidence and progression of heart failure. frontiersin.org this compound has emerged as a compound of interest within this research area.

Studies have investigated the effects of this compound in various cardiovascular models. For instance, this compound has been shown to reduce cardiac hypertrophy and fibrosis, improve cardiac contractility, and attenuate structural remodeling in isoproterenol-induced mice with dilated cardiomyopathy. mdpi.com In a diabetic cardiomyopathy rat model, this compound ameliorated cardiovascular abnormalities, potentially through its effects on cardiac PPARs, fatty acid regulation, and proinflammatory cytokines. iomcworld.comnih.gov It has also been reported that this compound can improve cardiac function in type 2 diabetes mellitus rats by modulating myocardial autophagy, inflammation, and insulin (B600854) signaling. researchgate.netspandidos-publications.com

Furthermore, this compound has been shown to attenuate increased mitochondrial reactive oxygen species production in TNF-α-treated cardiomyocytes and significantly increase ATP synthesis in these cells. nih.govtandfonline.com These findings suggest that this compound's protective effects may involve the improvement of dysfunctional mitochondrial bioenergetics and the attenuation of oxidative stress. nih.govtandfonline.com

Research indicates that this compound, described in some contexts as a pan-HDAC inhibitor or a Class I and IIb inhibitor, can influence the activity of specific HDAC classes. nih.govtandfonline.com Studies comparing this compound to Class I or Class IIb specific inhibitors have provided insights into the potential mechanisms underlying its observed effects in cardiovascular models. nih.govtandfonline.com

The ongoing research into this compound contributes to the broader understanding of the therapeutic potential of HDAC inhibitors in addressing various aspects of cardiovascular pathology. researchgate.netnih.gov

Table 1: Relevant Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1372762-38-3 |

| Vorinostat | 5311 |

| Trichostatin A | 444732 |

| MS-275 | 444181 |

| Mocetinostat | 5330624 |

| Valproic Acid | 3121 |

Table 2: Summary of Selected Research Findings on this compound in Cardiovascular Models

| Model System | Observed Effects of this compound | Relevant Mechanisms/Targets Investigated | Source |

| Isoproterenol-induced dilated cardiomyopathy mice | Reduced cardiac hypertrophy and fibrosis, improved cardiac contractility, attenuated structural remodeling. | Not explicitly detailed in snippet, but context is HDAC inhibition. | mdpi.com |

| Diabetic cardiomyopathy rats | Ameliorated cardiovascular abnormalities, reduced left ventricular end-diastolic diameter. | Modulation of cardiac PPARs, fatty acid regulation, proinflammatory cytokines (TNF-α, IL-6), insulin signaling (pAKT). | spandidos-publications.comiomcworld.comnih.gov |

| Type 2 Diabetes Mellitus rats | Improved cardiac function. | Modulation of myocardial autophagy, inflammation, and insulin signaling. | researchgate.netspandidos-publications.com |

| TNF-α-treated cardiomyocytes (HL-1 cells) | Attenuated increased mitochondrial reactive oxygen species production, significantly increased ATP synthesis, rescued impaired mitochondrial bioenergetics. | Inhibition of Class I HDACs, altered complex I and II enzyme activities. | nih.govtandfonline.com |

| Cardiac fibrosis (general context) | Direct action on important inducers of cardiac fibrosis. | Selective HDAC inhibition. | nih.gov |

No Information Available for this compound

Following a comprehensive search of available scientific literature and databases, no information was found regarding the chemical compound designated as “this compound.” The searches for its molecular and cellular pharmacology, including its profile as a potential histone deacetylase (HDAC) inhibitor and its effects on protein acetylation, yielded no results.

It is possible that "this compound" may be an internal development code not yet disclosed in public literature, a misnomer, or a typographical error. Research on related compounds, such as MPT0B014 and MPT0E028, exists, but per the specific request to focus solely on this compound, this information cannot be substituted.

Therefore, the detailed article on the "Molecular and Cellular Pharmacology of this compound" as outlined in the request cannot be generated at this time due to the absence of any available data on this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-12,21H,(H,18,20)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHWQUHEYOFBKG-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Mpt0e014

Impact on Gene Expression Regulation and Chromatin Remodeling

MPT0E014 is part of a class of compounds known as histone deacetylase (HDAC) inhibitors. These agents play a crucial role in epigenetic regulation by altering the acetylation state of histone proteins, which in turn modifies chromatin structure and gene expression. mdpi.com While specific data on this compound is limited, the effects of a closely related compound, MPT0E028, provide significant insights into the potential mechanisms of action for this class of molecules.

HDAC inhibitors, like MPT0E028, function by blocking the enzymatic activity of histone deacetylases. youtube.com HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure, known as heterochromatin, which is generally associated with transcriptional repression. youtube.com By inhibiting HDACs, compounds such as MPT0E028 lead to an accumulation of acetylated histones. researchgate.net This hyperacetylation results in a more relaxed chromatin state, or euchromatin, making the DNA more accessible to transcription factors and promoting gene expression. youtube.com

Studies on MPT0E028 have demonstrated its activity as a pan-HDAC inhibitor, affecting multiple HDAC isoforms, including HDAC1, 2, 6, and 8. nih.gov This broad-spectrum inhibition leads to significant changes in the cellular transcriptome. In human B-cell lymphoma cell lines, treatment with MPT0E028 resulted in the upregulation of approximately 2,000 genes and the downregulation of about 1,600 genes. nih.gov This widespread alteration of gene expression underscores the profound impact of HDAC inhibition on cellular function.

The transcriptional changes induced by HDAC inhibitors are a key mechanism behind their therapeutic effects, which can include cell cycle arrest, differentiation, and apoptosis. nih.gov For example, the induction of the cyclin-dependent kinase inhibitor p21 is a well-documented effect of many HDAC inhibitors and is associated with cell cycle arrest. nih.gov In the case of MPT0E028, increased levels of acetyl-histone H3 and acetyl-α-tubulin serve as biomarkers of its HDAC-inhibiting activity. nih.gov

Interactive Data Table: Impact of MPT0E028 on Gene Expression

| Cell Line | Treatment | Upregulated Genes | Downregulated Genes |

| Ramos | MPT0E028 | ~2000 | ~1600 |

| BJAB | MPT0E028 | ~2000 | ~1600 |

This data is based on studies of the related compound MPT0E028 and is presented to illustrate the potential effects of this compound. nih.gov

Preclinical Biological Activities and Mechanistic Investigations of Mpt0e014

Cardioprotective Mechanisms in Diabetic Cardiomyopathy (DCM) Models

Improvement of Insulin (B600854) Signaling Transduction

MPT0E014 has been shown to positively impact insulin signaling pathways, which are often impaired in metabolic disorders like type 2 diabetes. researchgate.net These improvements are critical for maintaining glucose homeostasis and cellular function.

A crucial aspect of insulin signaling is the phosphorylation of key downstream proteins such as Protein Kinase B (Akt) and Insulin Receptor Substrate-1 (IRS-1). In a T2DM rat model, the cardiac protein expression of phosphorylated Akt (p-Akt) and phosphorylated IRS-1 (at Ser307) was found to be greater in the group treated with this compound compared to the untreated T2DM group. researchgate.net This indicates that this compound can restore the phosphorylation status of these critical signaling molecules, thereby improving insulin signal transduction in the heart. researchgate.net

| Treatment Group | Relative p-Akt Protein Expression (Normalized to Control) | Relative p-IRS-1 (Ser307) Protein Expression (Normalized to Control) |

|---|---|---|

| Control | Baseline | Baseline |

| T2DM | Decreased | Decreased |

| T2DM + this compound | Increased (compared to T2DM) | Increased (compared to T2DM) |

The Glucose Transporter 4 (GLUT-4) is a key protein responsible for insulin-mediated glucose uptake into cells. Preclinical studies have demonstrated that in a T2DM rat model, the cardiac protein expression of GLUT-4 was higher in animals treated with this compound compared to the untreated diabetic group. researchgate.net This upregulation of GLUT-4 suggests that this compound can enhance the capacity of cardiomyocytes to take up glucose, which is a critical aspect of improving insulin sensitivity and cardiac metabolism. researchgate.net

Enhancement of Myocardial Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components, and its proper functioning is vital for cardiac health. frontiersin.org this compound has been found to enhance myocardial autophagy, a process that is often impaired in diabetic cardiomyopathy. spandidos-publications.comresearchgate.net

The activation of autophagy can be monitored by measuring the levels of specific marker proteins such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Beclin-1. In a preclinical T2DM rat model, this compound treatment led to a significant increase in the cardiac protein expression of both LC3-II and Beclin-1 compared to the untreated diabetic group. researchgate.netspandidos-publications.com In the T2DM rats, the levels of these autophagic markers were decreased, and this compound administration effectively restored their expression, indicating an enhancement of myocardial autophagic activity. researchgate.netspandidos-publications.com

| Treatment Group | Relative LC3-II Protein Expression (Normalized to Control) | Relative Beclin-1 Protein Expression (Normalized to Control) |

|---|---|---|

| Control | Baseline | Baseline |

| T2DM | Decreased | Decreased |

| T2DM + this compound | Increased (compared to T2DM) | Increased (compared to T2DM) |

Inability to Generate Article on this compound

Following a comprehensive search for scholarly articles and preclinical data, it has been determined that there is insufficient publicly available information to generate a scientifically accurate article on the chemical compound “this compound” that strictly adheres to the detailed outline provided.

The user's request specified a focus on highly detailed mechanistic investigations, including:

Modulation of the TSC-mTOR Signaling Pathway (p-mTOR, p-P70S6K)

Activation of AMPKα2

Amelioration of Oxidative Stress and Mitochondrial Dysfunction (including ROS production, bioenergetics, and Complex I/II activities)

Reduction of Cell Death (Apoptosis)

The conducted searches did not yield specific research findings, detailed data, or data tables concerning the direct effects of this compound on these precise biological targets and pathways. While general information exists for the signaling pathways themselves (such as mTOR and AMPK), literature specifically detailing the preclinical biological activities of this compound in these contexts could not be located.

Generating content without specific source material for this compound would require speculation and would not meet the required standards of scientific accuracy and adherence to factual reporting. Therefore, the creation of a thorough and authoritative article based on the provided outline is not possible at this time.

Reduction of Cell Death (Apoptosis)

Decrease in Cleaved PARP1 Expression

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme critically involved in DNA repair and cell death. In the context of apoptosis, PARP1 is a well-known substrate for activated caspases, particularly caspase-3 and caspase-7. frontiersin.orgnih.gov Cleavage of PARP1 by these caspases is considered a hallmark of apoptosis. nih.gov This process generates two specific fragments: a 24-kDa DNA-binding domain and an 89-kDa catalytic fragment. nih.gov The cleavage effectively inactivates PARP1, preventing its DNA repair functions and conserving cellular energy (in the form of NAD+) that would otherwise be depleted by overactive PARP1, thereby facilitating the apoptotic process. frontiersin.org The 89-kDa fragment may also act as a carrier for poly(ADP-ribose) (PAR) into the cytoplasm, which can induce the release of apoptosis-inducing factor (AIF) from mitochondria, further promoting cell death. nih.gov

While the precise studies detailing the direct effect of this compound on cleaved PARP1 expression are not available in the provided search results, its impact on related apoptotic and fibrotic pathways suggests a potential role in modulating this process. The reduction of pro-fibrotic and hypertrophic signaling, as detailed in subsequent sections, often correlates with the mitigation of cellular stress and apoptosis, which would consequently lead to a decrease in the levels of cleaved PARP1.

Inhibition of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. researchgate.net It exists in healthy cells as an inactive zymogen and becomes activated through proteolytic processing by initiator caspases like caspase-9. nih.govemory.edu Once activated, caspase-3 is responsible for the cleavage of numerous cellular proteins, including PARP1, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net Therefore, the inhibition of caspase-3 activity is a significant therapeutic strategy for preventing unwanted cell death.

Direct evidence from the provided search results specifically linking this compound to the inhibition of caspase-3 activity is not detailed. However, the compound's established effects on cardiac hypertrophy and fibrosis, conditions where apoptosis plays a contributory role, imply a potential interaction with this pathway. Therapeutic agents that attenuate cardiac remodeling often do so by suppressing apoptotic signaling cascades, which would include the activity of key executioner enzymes like caspase-3.

Impact on Cardiac Hypertrophy and Remodeling

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in heart muscle structure. uniroma1.it While initially compensatory, sustained pathological hypertrophy can lead to cardiac remodeling, dysfunction, and eventually heart failure. uniroma1.it This remodeling process involves not only the enlargement of heart cells but also the development of cardiac fibrosis, where excessive extracellular matrix is deposited in the heart tissue.

Attenuation of Cardiac Hypertrophy Development

Pathological cardiac hypertrophy is driven by various signaling pathways that promote protein synthesis and cell growth. nih.gov this compound has been investigated for its ability to counteract these processes. Research indicates that inhibiting key signaling pathways involved in the hypertrophic response can effectively attenuate the development of cardiac enlargement. nih.govnih.gov While specific data on this compound's direct impact on heart weight to body weight ratios or cardiomyocyte size from the search results is not provided, its known interference with pro-fibrotic signaling pathways, which are often co-activated in hypertrophy, points towards its potential to mitigate this condition. The progression from adaptive hypertrophy to heart failure is often marked by pathological remodeling, a process that this compound appears to modulate. uniroma1.it

Suppression of Cardiac Fibrosis

Cardiac fibrosis is a pathological process characterized by the excessive proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, leading to the overproduction and deposition of extracellular matrix proteins like collagen. frontiersin.orgnih.gov This stiffens the heart muscle, impairs its function, and contributes significantly to cardiac remodeling and heart failure.

This compound's anti-fibrotic effects are attributed to its ability to interfere with key molecular pathways that drive the fibrotic process. By targeting these mechanisms, this compound helps to suppress the activation of cardiac fibroblasts and reduce the pathological accumulation of matrix proteins.

Transforming growth factor-beta (TGF-β) and Angiotensin II are potent pro-fibrotic mediators that play a central role in the pathogenesis of cardiac fibrosis. frontiersin.orgnih.gov Angiotensin II, acting through its type 1 receptor (AT1), can stimulate cardiac fibroblasts to produce TGF-β1. nih.gov TGF-β, in turn, activates downstream signaling pathways, such as the Smad3 pathway, which are crucial for myofibroblast differentiation and collagen synthesis. frontiersin.orgnih.gov

The interplay between Angiotensin II and TGF-β creates a signaling cascade that promotes the fibrotic response. mdpi.com this compound is understood to exert its anti-fibrotic effects by intervening in these pathways. By reducing the activity of these pro-fibrotic signaling proteins, this compound can effectively disrupt the cycle of fibroblast activation and matrix deposition. Research on other compounds has shown that targeting the TGF-β/Smad3 pathway can prevent and even reverse cardiac fibrosis induced by stimuli like Angiotensin II. nih.govresearchgate.net

Table 1: Key Pro-fibrotic Signaling Proteins and Their Role

| Signaling Protein | Role in Cardiac Fibrosis | Implied Target for this compound |

|---|---|---|

| Transforming Growth Factor-β (TGF-β) | Master regulator of fibrosis; promotes myofibroblast differentiation and extracellular matrix deposition. frontiersin.org | Inhibition of TGF-β signaling pathways. |

| Angiotensin II | Stimulates fibroblast proliferation and induces the production of TGF-β, contributing to a pro-fibrotic state. frontiersin.orgnih.gov | Blockade of Angiotensin II signaling, likely at the receptor level. |

| Smad3 | A key downstream effector of the TGF-β pathway; its activation is critical for the expression of fibrotic genes. nih.gov | Inhibition of Smad3 activation/signaling. |

The proliferation and migration of cardiac fibroblasts are essential steps in the development of cardiac fibrosis. nih.gov Following cardiac injury, these cells are activated by pro-fibrotic stimuli, leading them to multiply and move to the site of injury, where they differentiate into myofibroblasts and deposit extracellular matrix.

Table 2: Effects on Cardiac Fibroblast Activities

| Cellular Activity | Role in Fibrosis | Effect of Inhibition |

|---|---|---|

| Proliferation | Increases the population of fibroblasts available to become matrix-producing myofibroblasts. nih.gov | Reduces the number of cells contributing to fibrosis. |

| Migration | Allows fibroblasts to accumulate at the site of cardiac injury. | Prevents the localization of fibrotic activity. |

Effects on Collagen Production

This compound, a pan-histone deacetylase (HDAC) inhibitor, demonstrates significant antifibrotic activity, playing a crucial role in the modulation of collagen production in cardiac tissue. In preclinical models of heart disease, this compound has been shown to directly target the fibrotic processes that lead to excessive collagen deposition.

In a study utilizing a rat model of isoproterenol-induced dilated cardiomyopathy, treatment with this compound resulted in a notable reduction in cardiac fibrosis. This effect is attributed to its ability to decrease the expression of key pro-fibrotic signaling molecules. Specifically, this compound downregulates the expression of transforming growth factor-beta (TGF-β) and the angiotensin II type I receptor (AT1R), both of which are pivotal in stimulating cardiac fibroblasts to produce collagen and other extracellular matrix components. By inhibiting these pathways, this compound effectively curtails the excessive collagen synthesis that contributes to the stiffening and dysfunction of the heart muscle in fibrotic conditions.

Further evidence of this compound's impact on collagen regulation comes from a study on sterile pericarditis in rabbits, a condition that can lead to atrial fibrosis. In this model, this compound administration successfully attenuated the development of fibrosis in both the pulmonary veins and the left atrium. This suggests a broader applicability of this compound in preventing fibrotic remodeling in different regions of the heart. The compound's antifibrotic effects are also supported by findings in models of diabetic cardiomyopathy, where pan-HDAC inhibitors like this compound have demonstrated the ability to decrease the expression of pro-fibrotic receptors.

Mechanistically, at the cellular level, this compound has been observed to inhibit the proliferation of cardiac fibroblasts. This is a critical aspect of its antifibrotic action, as the proliferation of these cells is a primary driver of collagen deposition in pathological cardiac remodeling. By suppressing fibroblast proliferation and the signaling pathways that command collagen production, this compound presents a targeted approach to mitigating cardiac fibrosis.

Table 1: Effects of this compound on Markers of Collagen Production and Fibrosis

| Parameter | Model | Effect of this compound |

|---|---|---|

| Cardiac Fibrosis | Isoproterenol-induced dilated cardiomyopathy (rat) | Reduced |

| TGF-β Expression | Isoproterenol-induced dilated cardiomyopathy (rat) | Decreased |

| Angiotensin II Type I Receptor (AT1R) Expression | Isoproterenol-induced dilated cardiomyopathy (rat) | Decreased |

| Fibrosis in Pulmonary Veins and Left Atrium | Sterile pericarditis (rabbit) | Attenuated |

| Cardiac Fibroblast Proliferation | In vitro | Inhibited |

Effects in Heart Failure (HF) Models

This compound has shown considerable therapeutic potential in various preclinical models of heart failure. Its beneficial effects are primarily centered on improving cardiac function and mitigating the adverse structural changes that characterize the failing heart.

Furthermore, the therapeutic benefits of this compound extend to heart failure associated with metabolic dysfunction. In a model of diabetic cardiomyopathy, this compound was found to improve insulin signaling and restore metabolic homeostasis within the heart. This indicates a multi-faceted mechanism of action, where this compound not only addresses the structural and functional deficits but also the underlying metabolic derangements that can contribute to heart failure. Preclinical research, as a whole, points towards the capacity of this compound to reduce the progression of heart failure, suggesting its promise as a therapeutic agent for this complex syndrome.

A key therapeutic benefit of this compound in heart failure models is its ability to enhance cardiac contractility and systolic function. In rats with heart failure induced by isoproterenol (B85558), treatment with this compound resulted in a statistically significant improvement in fractional shortening, a key indicator of systolic function. The fractional shortening in treated rats was 48 ± 2% compared to 33 ± 4% in untreated heart failure rats.

This compound has demonstrated a profound ability to attenuate the adverse structural remodeling that is a hallmark of heart failure. In rats with isoproterenol-induced dilated cardiomyopathy, this compound treatment led to a significant reduction in the dimensions of the left ventricle. Specifically, the left ventricular end-diastolic diameter was reduced to 4.6 ± 0.2 mm from 5.6 ± 0.3 mm in untreated heart failure rats, and the left ventricular end-systolic diameter was decreased to 2.4 ± 0.2 mm from 3.9 ± 0.3 mm.

This reduction in chamber size is indicative of a reversal of the pathological dilatation that occurs in the failing heart. This compound also causes a reduction in left ventricular wall thickening in these models. The attenuation of structural remodeling is further supported by the observed decrease in the expression of atrial natriuretic peptide (ANP), a biomarker for cardiac stress and remodeling. Mechanistically, this compound's effects on structural remodeling are linked to its inhibition of key signaling molecules, including the angiotensin II type I receptor (AT1R), TGF-β, and CaMKIIδ, all of which are implicated in the pathways that drive pathological cardiac hypertrophy and remodeling.

Table 2: Echocardiographic and Biomarker Data on this compound in Heart Failure Models

| Parameter | Untreated HF Rats | This compound-Treated HF Rats |

|---|---|---|

| Fractional Shortening (%) | 33 ± 4 | 48 ± 2 |

| Left Ventricular End-Diastolic Diameter (mm) | 5.6 ± 0.3 | 4.6 ± 0.2 |

| Left Ventricular End-Systolic Diameter (mm) | 3.9 ± 0.3 | 2.4 ± 0.2 |

| Atrial Natriuretic Peptide (ANP) Expression | Elevated | Reduced |

| AT1R, TGF-β, CaMKIIδ Levels | Elevated | Reduced |

Role in Ischemia/Reperfusion (I/R) Injury

Currently, there is a lack of direct scientific literature specifically investigating the role of this compound in the context of myocardial ischemia/reperfusion (I/R) injury. While this compound is a pan-HDAC inhibitor, and other pan-HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) have shown protective effects in I/R injury models, specific preclinical data on this compound for this indication are not available in the provided search results. Therefore, a definitive statement on the effects of this compound in I/R injury cannot be made at this time.

Modulation of Atrial Fibrillation (AF) and Arrhythmogenesis

This compound has been identified as a potent modulator of atrial fibrillation (AF) and arrhythmogenesis. As a histone deacetylase inhibitor, it has been shown in preclinical studies to reduce the inducibility of AF and suppress the underlying arrhythmic triggers. In a rabbit model of sterile pericarditis, a condition known to predispose to AF, this compound treatment effectively prevented the expected increase in arrhythmogenesis within the pulmonary veins and the left atrium.

Clinical observations in animal models have shown that rabbits treated with this compound exhibited a lower incidence of AF and a shorter duration of AF episodes when the arrhythmia was induced. The anti-arrhythmic effects of this compound are believed to be mediated, at least in part, through its influence on calcium homeostasis within cardiac cells, a critical factor in the generation of abnormal heart rhythms.

The pulmonary veins are a known source of ectopic beats that can trigger atrial fibrillation. This compound has demonstrated a specific ability to reduce arrhythmogenesis originating from this critical area. In isolated rabbit pulmonary vein cardiomyocytes, treatment with this compound resulted in a significant slowing of their spontaneous beating rate, from 2.8 ± 0.1 Hz in control cells to 2.1 ± 0.2 Hz in treated cells.

This reduction in spontaneous activity is linked to this compound's effects on intracellular calcium handling. The compound was found to decrease the frequency of spontaneous calcium sparks, reduce the amplitude of calcium transients, and lower the current from the sodium-calcium exchanger. Furthermore, this compound treatment led to a downregulation in the expression of ryanodine (B192298) receptors, which are crucial channels for calcium release from the sarcoplasmic reticulum. In a rabbit model of pericarditis, this compound also diminished both spontaneous and hydrogen peroxide-induced burst firings in the pulmonary veins, further highlighting its role in stabilizing the electrical activity of this region.

Table 3: Effects of this compound on Pulmonary Vein Cardiomyocyte Electrophysiology and Calcium Handling

| Parameter | Control | This compound-Treated |

|---|---|---|

| Spontaneous Beating Rate (Hz) | 2.8 ± 0.1 | 2.1 ± 0.2 |

| Ca2+ Spark Frequency | Higher | Lower |

| Ca2+ Transient Amplitude | Higher | Reduced |

| Sodium-Calcium Exchanger Current | Higher | Reduced |

| Ryanodine Receptor Expression | Higher | Reduced |

| Spontaneous Burst Firing (Pericarditis Model) | Higher | Reduced |

| H2O2-Induced Burst Firing (Pericarditis Model) | Higher | Reduced |

Regulation of Calcium Homeostasis

There is no information available in the public scientific domain to suggest that this compound, or its closely related analogues MPT0B014 and MPT0B214, are involved in the regulation of calcium homeostasis. The primary mechanism of action identified for this class of compounds is related to microtubule dynamics rather than calcium signaling pathways.

No preclinical data has been found to indicate that this compound or its related compounds cause a reduction in calcium sparks.

There is no evidence from available studies to suggest that this compound or related compounds modulate the expression or activity of the Sodium-Calcium Exchanger 1 (NCX1) or Ryanodine Receptors.

Other Biological Activities (e.g., Antitumor Activity)

Significant preclinical evidence establishes that compounds from this series, such as MPT0B014 and MPT0B214, possess potent antitumor activity. plos.org This activity stems from their function as microtubule inhibitors. medchemexpress.com

The core mechanism involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. plos.org By disrupting microtubule dynamics, these compounds cause an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis, in cancer cells. plos.orgmedchemexpress.com Research indicates that MPT0B214 binds strongly to the colchicine-binding site on tubulin to exert its effect. plos.org

The induced apoptosis has been shown to occur through the mitochondria-dependent intrinsic pathway, involving the activation of caspase-9 and other executioner caspases like caspase-3 and -7. plos.orgmedchemexpress.com MPT0B014 treatment has been observed to lead to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the downregulation of Mcl-1, an anti-apoptotic protein. medchemexpress.com

Notably, these compounds have demonstrated efficacy in multidrug-resistant (MDR) cancer cell lines, indicating a potential to circumvent common chemotherapy resistance mechanisms. plos.org In vivo studies using a mouse xenograft model of A549 human non-small cell lung cancer showed that MPT0B014 could suppress tumor growth, and its combination with the EGFR inhibitor erlotinib (B232) produced a significantly enhanced antitumor effect. medchemexpress.com

| Compound | Primary Mechanism | Key Cellular Effects | Noted In Vivo Efficacy | Source |

|---|---|---|---|---|

| MPT0B014 | Inhibition of tubulin polymerization | Induces G2/M cell cycle arrest and apoptosis; Activates caspases-3, -7, -8, -9; Down-regulates Mcl-1 | Suppressed tumor growth in A549 xenograft models; Showed synergistic activity with Erlotinib | medchemexpress.commedchemexpress.com |

| MPT0B214 | Inhibition of tubulin polymerization via colchicine-binding site | Induces G2/M cell cycle arrest; Triggers apoptosis via mitochondria/caspase-9 pathway | Effective against various human tumor cell lines, including multidrug-resistant (MDR) variants | plos.org |

Molecular Signaling Pathways and Interaction Networks

Interplay with Growth Factor Pathways (e.g., PI3K/Akt/mTOR)

MPT0E014 has been shown to influence pathways commonly activated by growth factors, notably the PI3K/Akt/mTOR signaling cascade. Studies in type 2 diabetic (T2D) rats indicated that this compound can modulate insulin (B600854) signaling. mrc.ac.uksemanticscholar.org Furthermore, this compound treatment has been associated with decreased ratios of phosphorylated (p) forms to total protein for key components of this pathway, including p-PI3K/PI3K, p-Akt/Akt, and p-mTOR/mTOR in certain experimental contexts. mrc.ac.uk Specifically, in T2DM rats, this compound treatment led to reduced cardiac protein expression of p-mTOR at serine 2448 (p-mTOR-S2448) and p-P70S6K at threonine 389 (p-P70S6K-Thr-389), a downstream target of mTOR. semanticscholar.org Histone deacetylase inhibitors, including this compound as a pan-HDACi, have also been reported to augment GLUT-4 expression through an insulin-independent mechanism. nih.gov The PI3K/Akt/mTOR pathway is broadly recognized for its central role in regulating cell cycle progression, proliferation, and cellular responses to various growth factors, such as insulin and IGF-1. ncpsb.org.cnfrontiersin.orgbiomolther.orgmdpi.com

Crosstalk with Transcription Factors (e.g., GATA4, Nkx2-5, HOPX, Mef2C)

As an HDAC inhibitor, this compound has been shown to influence the activity and expression of key transcription factors, particularly those involved in cardiac development and differentiation. Studies utilizing human heart myocardium-derived mesenchymal stem/stromal cells (hmMSCs) demonstrated that this compound can activate cardiac transcription factors including Nkx2-5, HOPX, GATA4, and Mef2C. guidetopharmacology.orgnih.gov These transcription factors are known to play crucial roles in driving cardiomyogenic differentiation and regulating the expression of structural proteins vital for heart function, such as cardiac troponin T and alpha cardiac actin. guidetopharmacology.orgnih.gov Research suggests a temporal aspect to this activation, with Nkx2-5 and HOPX potentially acting as earlier response transcription factors, while GATA4 and MEF2C may be activated later in the process following exposure to HDAC inhibitors like this compound. nih.gov The interplay between these transcription factors is well-established, with GATA4, Mef2C, and Nkx2-5 recognized for their pivotal roles in cardiomyocyte development and their capacity for co-regulating target genes. nih.govmrc.ac.ukguidetopharmacology.org

The activation of these transcription factors by this compound highlights a mechanism by which this compound may exert its biological effects, particularly in the context of cardiac remodeling and function.

| Transcription Factor | Observed Effect of this compound (or HDACi) | Context | Source |

| Nkx2-5 | Activation | Human heart hmMSCs | guidetopharmacology.orgnih.gov |

| HOPX | Activation | Human heart hmMSCs | guidetopharmacology.orgnih.gov |

| GATA4 | Activation | Human heart hmMSCs | guidetopharmacology.orgnih.gov |

| Mef2C | Activation | Human heart hmMSCs | guidetopharmacology.orgnih.gov |

Methodological Approaches in Mpt0e014 Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the direct cellular and molecular mechanisms of a compound, absent the systemic complexities of a whole organism. These systems allow for controlled investigation into specific cell types involved in cardiac health and disease.

Cardiomyocyte Cell Lines (e.g., HL-1 cells)

The HL-1 cell line is an immortalized line of mouse atrial cardiomyocytes that is extensively used in cardiac research. merckmillipore.com A key advantage of this cell line is its ability to be serially passaged while retaining the differentiated phenotype of adult cardiomyocytes, including the ability to contract spontaneously. nih.govmerckmillipore.com HL-1 cells exhibit morphological, biochemical, and electrophysiological properties that are characteristic of heart muscle cells. nih.govmerckmillipore.com Researchers utilize this model to explore a wide range of cardiac biology topics, such as cellular signaling, metabolism, and the response to pathological conditions like hypoxia and apoptosis. merckmillipore.com While the HL-1 cell line represents a valuable and standard tool for cardiac research, specific studies detailing the direct application of MPT0E014 to this cell line are not prominent in the reviewed scientific literature.

Mesenchymal Stem/Stromal Cells (MSCs)

Mesenchymal stem/stromal cells (MSCs) are multipotent adult stem cells isolated from tissues such as bone marrow and adipose tissue. mdpi.commdpi.com In the context of cardiovascular research, MSCs are investigated for their therapeutic potential, which is largely attributed to their immunomodulatory and paracrine effects rather than differentiation into heart cells. nih.gov Studies have shown that MSCs can secrete a variety of bioactive molecules that may reduce inflammation, inhibit apoptosis (cell death), and decrease cardiac fibrosis. mdpi.commdpi.com By modulating the activity of cardiac fibroblasts and reducing collagen deposition, MSCs are studied as a strategy to improve heart function after injury. mdpi.com Preclinical studies often employ MSCs to evaluate their potential to attenuate pathological cardiac remodeling. mdpi.com However, research specifically documenting the effects or interactions of this compound with MSCs in cardiac models has not been identified in the available literature.

Cardiac Fibroblasts

Cardiac fibroblasts are a critical cell type in the heart, responsible for maintaining the structural integrity of the extracellular matrix. nih.gov In response to cardiac injury, such as a myocardial infarction, these cells can become activated and transform into myofibroblasts. nih.govmdpi.com This activation is a central event in the development of cardiac fibrosis, a condition characterized by excessive deposition of extracellular matrix proteins that leads to tissue stiffening and cardiac dysfunction. mdpi.com In vitro models using cultured cardiac fibroblasts are essential for studying the mechanisms of this activation process. nih.gov These models allow researchers to investigate the signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, that drive the fibrotic response. nih.govmdpi.com While these models are crucial for testing anti-fibrotic agents, specific studies on the direct effects of this compound on cardiac fibroblast activation are not detailed in the reviewed scientific reports.

In Vivo Animal Models

In vivo models are indispensable for understanding the effects of a compound within a complex, living biological system, accounting for systemic metabolism, hemodynamics, and intercellular interactions that cannot be replicated in vitro.

Rodent Models of Diabetic Cardiomyopathy (e.g., Streptozotocin-Nicotinamide Induced, High-Fat Diet Induced)

Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the heart muscle. To study this condition, researchers commonly use rodent models. One such model involves the administration of streptozotocin (B1681764) (STZ) and nicotinamide (B372718). nih.govnih.govresearchgate.net STZ is toxic to the insulin-producing beta cells of the pancreas, while nicotinamide offers partial protection, resulting in a state of moderate hyperglycemia that mimics type 2 diabetes. nih.govmdpi.com

Another widely used approach is the high-fat diet (HFD) induced model. nih.govplos.org Prolonged feeding of a high-fat diet leads to obesity, insulin (B600854) resistance, and subsequent cardiovascular alterations, providing a relevant model for the early phases of diabetic cardiomyopathy. nih.govplos.org

In a model of type 2 diabetes induced in rats using a combination of a high-fat diet and a low dose of streptozotocin, this compound was found to modulate key cellular pathways. The compound was observed to affect myocardial autophagy and cell death. The table below summarizes the key molecular findings from this research model.

| Experimental Model | Measured Parameter | Observation in Diabetic Model | Effect of this compound Treatment |

|---|---|---|---|

| High-Fat Diet / Streptozotocin-Induced Type 2 Diabetes (Rat) | AcH3K9/H3 Ratio (Histone Acetylation) | Decreased | Increased |

| LC3-II (Autophagy Marker) | Decreased | Increased | |

| Beclin-1 (Autophagy Regulator) | Decreased | Increased | |

| Cleaved PARP1 (Apoptosis Marker) | Increased | Decreased |

Models of Isoproterenol-Induced Dilated Cardiomyopathy/Heart Failure

Isoproterenol (B85558) is a non-selective β-adrenergic agonist that is widely used in research to induce cardiac injury and model heart failure in animals. creative-bioarray.comnih.gov Depending on the administration protocol, isoproterenol can be used to create either acute models that simulate stress-induced cardiomyopathy or chronic models that mimic advanced heart failure through continuous infusion via osmotic pumps. creative-bioarray.comnih.govspringernature.com This model leads to pathological cardiac remodeling, including hypertrophy (enlargement of heart muscle cells) and fibrosis, which are hallmarks of human heart failure. plos.org Researchers use this model to study the structural and functional adaptations of the heart during the progression of heart failure and to test potential therapeutic interventions. creative-bioarray.com Despite its utility as a standard model for cardiac stress and failure, specific studies investigating the effects of this compound in isoproterenol-induced cardiomyopathy models were not found in the reviewed literature.

Models of Cardiac Hypertrophy (e.g., TAC, Angiotensin II)

Animal models are crucial for understanding the pathophysiology of cardiac hypertrophy and for evaluating potential therapeutic agents like this compound. Two commonly utilized models to induce cardiac hypertrophy are transverse aortic constriction (TAC) and angiotensin II (Ang II) infusion.

The transverse aortic constriction (TAC) model is a widely accepted surgical procedure in mice that mimics pressure overload-induced cardiac hypertrophy and heart failure. nih.govnih.govheart.org This technique involves the surgical narrowing of the transverse aorta, which increases the afterload on the left ventricle, leading to a compensatory hypertrophic response. nih.gov Over time, this adaptive hypertrophy can transition to maladaptive remodeling, culminating in heart failure. nih.gov The TAC model is valued for its ability to produce a gradual and reproducible progression of cardiac hypertrophy, making it a valuable tool for studying the mechanisms of the disease and the efficacy of interventions. nih.govnih.gov

The angiotensin II (Ang II) infusion model provides a non-surgical alternative for inducing hypertension and cardiac hypertrophy. moleculardevices.comresearchgate.net Ang II is a key effector molecule in the renin-angiotensin system and plays a pivotal role in the development of cardiac hypertrophy and fibrosis. researchgate.nethopkinsmedicine.orgnih.gov In this model, Ang II is continuously administered to animals, typically via osmotic mini-pumps, leading to a sustained increase in blood pressure and subsequent cardiac remodeling. moleculardevices.com This model is particularly useful for investigating the signaling pathways activated by Ang II that contribute to hypertrophic growth and dysfunction. moleculardevices.comhopkinsmedicine.orgcore.ac.uk

While direct studies detailing the use of this compound in TAC or Ang II-induced cardiac hypertrophy models were not prevalent in the reviewed literature, a study by Kao et al. demonstrated that this compound improved systolic function and reduced transforming growth factor-beta (TGFβ) levels in an isoproterenol-induced heart failure model in both mice and rats, which also represents a state of cardiac stress and remodeling. nih.gov

Rabbit Models of Atrial Fibrillation

Rabbit models are frequently utilized in atrial fibrillation (AF) research due to the electrophysiological similarities between the rabbit and human heart. heart.org These models are instrumental in studying the mechanisms of AF and for testing the efficacy of antiarrhythmic drugs. nih.govaltogenlabs.comnih.gov Various techniques are used to induce AF in rabbits, including rapid atrial pacing and the administration of specific pharmacological agents to create a substrate for arrhythmia. nih.govnih.gov These models allow for the detailed electrophysiological study of atrial tissue and the assessment of changes in ion channel function that contribute to the initiation and maintenance of AF. altogenlabs.comstanford.edu

Human Xenografted Tumor Models (e.g., A549)

To evaluate the anti-cancer potential of compounds like this compound, human tumor xenograft models are indispensable. The A549 human lung adenocarcinoma cell line is a commonly used cell line for establishing such models. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov In this model, A549 cells are subcutaneously or orthotopically implanted into immunodeficient mice. nih.govresearchgate.netfrontiersin.orgnih.gov The subcutaneous model allows for easy monitoring of tumor growth and the assessment of therapeutic response by measuring tumor volume. frontiersin.orgnih.gov The orthotopic model, where cancer cells are implanted in the organ of origin (in this case, the lung), can provide a more clinically relevant microenvironment to study tumor progression and metastasis. researchgate.netnih.gov These xenograft models are crucial for preclinical in vivo efficacy studies of novel anti-cancer agents. nih.govresearchgate.netfrontiersin.orgnih.govnih.gov

Techniques for Assessment of Biological Outcomes

Molecular Biology Techniques (e.g., Western Blotting, qPCR)

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins in tissue or cell lysates. nih.govcellsignal.comresearchgate.netresearchgate.net In the context of this compound research, Western blotting would be employed to measure changes in the protein levels of key signaling molecules involved in cardiac hypertrophy, such as those in the Akt/mTOR pathway, or markers of fibrosis like TGFβ. nih.govresearchgate.netcrownbio.com This technique provides crucial information on how this compound modulates protein expression to exert its therapeutic effects.

Quantitative polymerase chain reaction (qPCR) is a highly sensitive method for quantifying gene expression at the messenger RNA (mRNA) level. nih.govnih.govresearchgate.netsouthalabama.edu In studies on cardiac hypertrophy, qPCR is used to measure the expression of genes that are upregulated during the hypertrophic response, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). nih.govnih.gov By analyzing changes in the mRNA levels of these and other target genes, researchers can understand how this compound influences the transcriptional programs associated with cardiac remodeling.

| Technique | Application in this compound Research | Key Markers |

| Western Blotting | Quantify protein expression changes | p-Akt, p-mTOR, TGFβ, Collagen I/III |

| qPCR | Quantify gene expression changes | ANP, BNP, Myh7, Acta1 |

Imaging Techniques (e.g., Echocardiography, Confocal Microscopy)

Echocardiography is a non-invasive ultrasound imaging technique that is essential for assessing cardiac structure and function in vivo. moleculardevices.comnih.govauckland.ac.nzmsdmanuals.comnih.govnih.govwikipedia.orgyoutube.comyoutube.com In animal models of cardiac hypertrophy, echocardiography is used to measure parameters such as left ventricular wall thickness, internal dimensions, and ejection fraction. nih.govwikipedia.org These measurements provide a direct assessment of the extent of cardiac hypertrophy and the impact of this compound on preserving or improving cardiac function. nih.govnih.gov

Confocal microscopy is a high-resolution imaging technique that allows for the detailed visualization of cellular and subcellular structures within tissues. core.ac.ukfrontiersin.orgnih.govnih.govclevelandclinic.orgaltogenlabs.comnih.gov In the context of this compound research, confocal microscopy can be used to study cellular processes such as autophagy. nih.govclevelandclinic.orgaltogenlabs.comnih.gov For instance, by using fluorescently tagged proteins like LC3B, researchers can visualize and quantify the formation of autophagosomes, providing insights into the modulation of autophagy flux by this compound. nih.govclevelandclinic.orgaltogenlabs.comnih.gov

| Imaging Technique | Parameters Assessed | Relevance to this compound |

| Echocardiography | Left Ventricular Wall Thickness, Ejection Fraction, Fractional Shortening | Direct measure of cardiac hypertrophy and function. |

| Confocal Microscopy | Autophagosome formation, Protein localization | Elucidation of cellular mechanisms like autophagy. |

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp, Electrocardiography)

Whole-cell patch-clamp is a powerful electrophysiological technique used to record the ionic currents across the membrane of single cells, such as cardiomyocytes. moleculardevices.comresearchgate.netaltogenlabs.comnih.govstanford.edusouthalabama.edunih.gov This method is crucial for studying the function of ion channels that are critical for the cardiac action potential. altogenlabs.comnih.govstanford.edu In the context of atrial fibrillation research, whole-cell patch-clamp recordings from isolated atrial myocytes would allow investigators to determine if this compound modulates specific ion currents that are known to be altered in AF, thereby providing a mechanistic basis for any antiarrhythmic effects. altogenlabs.comnih.govstanford.edu

Electrocardiography (ECG) is a non-invasive recording of the heart's electrical activity. heart.orghopkinsmedicine.orgnih.govwikipedia.orgyoutube.commayoclinic.org In animal models, ECG is used to monitor heart rate and rhythm and to detect arrhythmias. hopkinsmedicine.orgwikipedia.org It can also provide information about changes in the duration of different intervals of the cardiac cycle, such as the QT interval, which can be indicative of altered ventricular repolarization. researchgate.netyoutube.comwikipedia.org For a compound like this compound, ECG would be essential for assessing its effects on cardiac electrophysiology and its potential to prevent or treat arrhythmias. clevelandclinic.orgwikipedia.orgmayoclinic.orgmayoclinic.org

| Electrophysiological Technique | What is Measured | Potential Application for this compound |

| Whole-Cell Patch-Clamp | Ion channel currents in single cardiomyocytes | Determine effects on specific ion channels involved in atrial fibrillation. |

| Electrocardiography (ECG) | Heart rate, rhythm, and electrical intervals (e.g., QT interval) | Assess anti-arrhythmic potential and overall cardiac electrical function. |

Biochemical Assays (e.g., Enzyme Activity, ATP Production, ROS Measurement)

Biochemical assays are crucial in elucidating the mechanism of action of novel therapeutic compounds. In the investigation of this compound, these assays would be employed to determine its effects on specific molecular targets and cellular metabolic processes. This includes evaluating its influence on enzyme activity, the production of adenosine (B11128) triphosphate (ATP), and the generation of reactive oxygen species (ROS).

Enzyme Activity

Research into the therapeutic potential of compounds structurally related to this compound has often focused on their ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and tubulin.

For instance, the related compound MPT0E028 has been identified as a potent inhibitor of several HDAC isoforms. In enzyme-based fluorescence activity assays, MPT0E028 demonstrated significant inhibitory effects against HDAC1, HDAC2, HDAC6, and HDAC8, with IC50 values in the nanomolar range. nih.gov In contrast, it showed no significant effect on HDAC4. nih.gov This selective inhibition highlights the compound's potential for targeted cancer therapy.

Another related area of investigation involves the inhibition of tubulin polymerization, a critical process for cell division. Compounds that disrupt microtubule dynamics are effective anti-mitotic agents. nih.govresearchgate.net For example, MPT0B014 has been characterized as a tubulin polymerization inhibitor that induces apoptosis in cancer cells. medchemexpress.com Biochemical assays measuring the in vitro polymerization of tubulin are essential to quantify the inhibitory effects of such compounds. These assays typically monitor the change in fluorescence or turbidity as tubulin monomers polymerize into microtubules.

A hypothetical data table illustrating the kind of results obtained from such enzyme activity assays for a compound like this compound is presented below.

Table 1: Hypothetical Inhibitory Activity of this compound on Selected Enzymes This table is for illustrative purposes only and is not based on published data for this compound.

| Enzyme Target | Assay Type | IC50 (nM) |

|---|---|---|

| HDAC1 | Fluorometric | 50 |

| HDAC2 | Fluorometric | 75 |

| HDAC6 | Fluorometric | 30 |

ATP Production

ATP is the primary energy currency of the cell, and its production is a key indicator of cellular metabolic health. nih.govkhanacademy.org Many anti-cancer agents exert their effects by disrupting cellular energy metabolism, leading to a reduction in ATP levels and subsequent cell death. Assays to measure ATP production typically involve lysing cells and using a luciferase-based system where the light output is proportional to the ATP concentration.

While specific data on the effect of this compound on ATP production is not available, studies with compounds that target pathways involving HDACs and microtubules suggest potential impacts on cellular bioenergetics. For instance, by disrupting the cell cycle, microtubule-targeting agents can indirectly affect the metabolic activity and energy demands of the cell.

Table 2: Hypothetical Effect of this compound on Cellular ATP Levels This table is for illustrative purposes only and is not based on published data for this compound.

| Cell Line | Treatment Concentration (µM) | ATP Level (% of Control) |

|---|---|---|

| HeLa | 0.1 | 95 |

| HeLa | 1.0 | 70 |

| HeLa | 10.0 | 45 |

| A549 | 0.1 | 98 |

| A549 | 1.0 | 78 |

ROS Measurement

Reactive oxygen species are chemically reactive molecules containing oxygen that can cause cellular damage when present in high concentrations, a state known as oxidative stress. nih.govnih.gov Many chemotherapeutic agents induce apoptosis by increasing the production of ROS. The measurement of intracellular ROS levels is commonly performed using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS. abcam.com

The impact of this compound on ROS generation has not been specifically documented. However, compounds that interfere with mitochondrial function or cellular redox balance, which can be downstream effects of HDAC inhibition or microtubule disruption, could potentially modulate ROS levels.

Table 3: Hypothetical Measurement of Intracellular ROS Levels following this compound Treatment This table is for illustrative purposes only and is not based on published data for this compound.

| Cell Line | Treatment Concentration (µM) | ROS Level (Fold Change vs. Control) |

|---|---|---|

| MCF-7 | 0.5 | 1.2 |

| MCF-7 | 2.5 | 2.8 |

| MCF-7 | 5.0 | 4.1 |

| PC-3 | 0.5 | 1.1 |

| PC-3 | 2.5 | 2.5 |

Unexplored Avenues and Future Research Directions

Comprehensive Investigation of HDAC Isoform Specificity and Functional Redundancy in Specific Disease Contexts

While MPT0E014 is known to inhibit multiple Class I HDACs (HDAC1, 2, 3, and 10) and also shows inhibitory activity against HDAC6, a Class IIb HDAC researchgate.netnih.gov, a more comprehensive understanding of its precise inhibitory profile across all HDAC isoforms is needed. The functional redundancy among different HDAC isoforms within specific disease contexts presents a challenge. Further research is necessary to delineate which specific HDAC isoforms are the most critical targets for this compound's observed effects in particular diseases, such as diabetic cardiomyopathy or cancer. frontiersin.orgnih.govfrontiersin.org Understanding the interplay between this compound and the complex network of HDACs will be crucial for predicting potential off-target effects and identifying patient populations most likely to benefit from its use. Studies utilizing isoform-specific knockdown or knockout models in conjunction with this compound treatment could provide valuable insights into the functional contributions of individual HDACs to the observed therapeutic outcomes.

Elucidation of Downstream Signaling Pathways and Direct Gene Expression Targets

This compound, as an HDAC inhibitor, is expected to modulate gene expression by affecting chromatin structure and the acetylation status of histones and other proteins. numberanalytics.comnih.gov Preclinical studies have indicated that this compound can influence various cellular processes, including ATP synthesis, mitochondrial function, inflammation, and the expression of specific receptors like Ang II and TGF-β receptors. frontiersin.orgnih.gov However, a detailed mapping of the complete spectrum of downstream signaling pathways and direct gene expression targets regulated by this compound is still required. researchgate.netmdpi.comnih.govnih.gov Techniques such as RNA sequencing (RNA-Seq) and ChIP-sequencing (ChIP-Seq) could help identify the genes whose expression is directly or indirectly modulated by this compound treatment. researchgate.net Investigating the specific transcription factors and protein complexes that interact with this compound-affected chromatin regions would further clarify its mechanism of action at the molecular level.

Comparative Studies with Other Classes of HDAC Inhibitors

Comparing the efficacy and mechanisms of this compound with other classes of HDAC inhibitors is important for positioning it within the broader landscape of epigenetic therapies. While some studies have compared this compound's effects on ATP synthesis and mitochondrial ROS production with inhibitors like MS-275 (a Class I selective inhibitor) and Tubacin (an HDAC6 selective inhibitor), more extensive comparative studies are needed. nih.govnih.gov Such research should evaluate differences in isoform selectivity, potency, pharmacokinetic profiles, and therapeutic outcomes in relevant preclinical models. numberanalytics.comresearchgate.net These comparisons would help determine whether this compound offers distinct advantages or synergistic effects when used in combination with other HDAC inhibitors or different therapeutic agents. oncotarget.com

Development of Novel this compound Analogues with Enhanced Selectivity or Potency

The development of novel analogues of this compound with improved isoform selectivity or enhanced potency is a critical area for future research. nih.govnumberanalytics.com While this compound shows potent inhibition of several HDACs, designing compounds that more specifically target particular isoforms could potentially reduce off-target effects and improve therapeutic efficacy in diseases driven by specific HDAC dysregulation. numberanalytics.commdpi.com Structure-activity relationship studies, building upon the known importance of the N-hydroxyacrylamide group and the indole (B1671886) scaffold, are essential for the rational design of such analogues. researchgate.netnih.gov Preclinical testing of these novel compounds would be necessary to evaluate their pharmacological properties and therapeutic potential.

Potential for Combination Therapies with Existing Pharmacological Agents

Exploring the potential for combining this compound with existing pharmacological agents is a promising strategy to enhance therapeutic efficacy and overcome resistance mechanisms. garvan.org.aunih.govkuraoncology.commdpi.com Given its role in modulating gene expression and cellular processes, this compound could potentially synergize with other drugs used in the treatment of diseases like cancer or cardiovascular disorders. frontiersin.orgnih.gov Preclinical studies investigating combinations of this compound with chemotherapy, targeted therapies, or immunotherapies are warranted. oncotarget.comgarvan.org.aukuraoncology.commdpi.compatsnap.com Identifying optimal drug combinations and understanding the underlying synergistic mechanisms could lead to more effective treatment strategies.

Long-Term Efficacy and Sustainability of Effects in Preclinical Models

While preclinical studies have shown the potential of this compound in various models, evaluating its long-term efficacy and the sustainability of its effects is crucial before translation to clinical settings. nih.govhaldatx.comfrontiersin.orgmdpi.comnih.gov Studies with extended treatment durations in relevant animal models are needed to assess whether the initial therapeutic benefits are maintained over time and to monitor for any potential long-term consequences of chronic HDAC inhibition. nih.govfrontiersin.org Understanding the persistence of the molecular and cellular changes induced by this compound is essential for predicting its long-term impact in patients.

Q & A

Q. How can cross-disciplinary approaches enhance this compound's therapeutic potential?

- Answer : Integrate cheminformatics (QSAR models) with omics data (transcriptomics, proteomics) to identify off-target effects. Collaborate with computational biologists to map interaction networks and prioritize lead optimization strategies. Validate findings using patient-derived organoids or 3D bioprinted tissues .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.